molecular formula C20H21NO4S B2731054 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid CAS No. 2352028-30-7

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid

Cat. No. B2731054
CAS RN: 2352028-30-7
M. Wt: 371.45
InChI Key: SURVSROGASYTAH-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carbonyl group attached via a methoxy bridge, and an amino acid moiety . It’s important to note that the exact properties and characteristics of this compound may vary significantly from those of its parent compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene moiety and the amino acid group . The exact structure would depend on the specific configuration of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorene and amino acid moieties . These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorene and amino acid moieties . For example, it might have a relatively high molecular weight .

Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group, derived from the compound , is notably used for the protection of hydroxy-groups in synthesis processes. This allows for the selective deprotection and modification of molecules without affecting other sensitive functional groups, demonstrating its utility in the synthesis of oligonucleotides and complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

Fmoc amino acids, including derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid, are foundational in solid-phase peptide synthesis (SPPS). The Fmoc strategy offers a versatile and efficient approach to peptide construction, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions. This methodology has significantly advanced the field of bioorganic chemistry, providing a robust tool for the synthesis of therapeutic peptides and the study of protein-protein interactions (Fields & Noble, 2009).

Synthesis of N-Substituted Hydroxamic Acids

The Fmoc group is instrumental in the synthesis of N-substituted hydroxamic acids, serving as a protective group that can be selectively removed to reveal reactive sites. This capability is crucial for the development of a range of biochemical tools and drug candidates, highlighting the compound's role in medicinal chemistry and drug design processes (Mellor & Chan, 1997).

Development of Bio-inspired Materials

Fmoc-modified amino acids and peptides, including those derived from 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid, are explored for their self-assembly properties. These materials have potential applications in cell cultivation, bio-templating, drug delivery, and the development of therapeutic and antibiotic materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, offering a novel approach to the fabrication of functional materials (Tao et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in a variety of ways, depending on its exact structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear without further information. It could potentially be of interest in a variety of research fields, depending on its exact properties and characteristics .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-12(26-2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURVSROGASYTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid

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